molecular formula C12H8BrN3 B1509815 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-12-3

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

货号: B1509815
CAS 编号: 1380331-12-3
分子量: 274.12 g/mol
InChI 键: VINDHFKEGLBYML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and IUPAC Nomenclature

7-Bromo-2-phenyl-triazolo[1,5-A]pyridine represents a sophisticated heterocyclic compound with well-defined structural characteristics and systematic nomenclature. The compound carries the Chemical Abstracts Service number 1380331-12-3 and maintains the molecular designation MFCD22574156 in chemical databases. The systematic naming follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a triazolo[1,5-a]pyridine framework with specific substitution patterns that define its unique properties.

The molecular formula C12H8BrN3 indicates a composition featuring twelve carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms within the heterocyclic framework. The structural representation through Simplified Molecular Input Line Entry System notation appears as BrC1=CC2=NC(C3=CC=CC=C3)=NN2C=C1, providing a precise description of the atomic connectivity and bonding patterns. This notation reveals the strategic positioning of the bromine substituent at the 7-position of the triazolopyridine core and the phenyl group attachment at the 2-position of the triazole ring.

The three-dimensional molecular architecture demonstrates significant structural complexity through the fusion of aromatic ring systems. The pyridine ring contributes one nitrogen atom to the overall heterocyclic framework, while the triazole component introduces two additional nitrogen atoms, creating a nitrogen-rich environment that influences both chemical reactivity and biological activity. The bromine substituent at position 7 introduces electron-withdrawing character that modulates the electronic properties of the entire molecular system, while the phenyl group at position 2 provides hydrophobic character and potential for π-π stacking interactions.

Property Value Reference
Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS Number 1380331-12-3
MDL Number MFCD22574156
SMILES BrC1=CC2=NC(C3=CC=CC=C3)=NN2C=C1

Historical Context in Heterocyclic Chemistry

The development of triazolopyridine compounds, including 7-Bromo-2-phenyl-triazolo[1,5-A]pyridine, represents a significant milestone in the evolution of heterocyclic chemistry that traces its origins to the fundamental work on triazole systems. The term "triazole" was first introduced by Bladin in 1885 to describe heterocyclic aromatic ring structures containing five members and three nitrogen atoms. This pioneering nomenclature established the foundation for understanding nitrogen-rich heterocycles that would later prove essential in pharmaceutical and materials science applications.

The historical progression of triazolopyridine chemistry gained substantial momentum through systematic synthetic methodology development. Early research efforts focused on establishing reliable synthetic pathways for accessing these complex heterocyclic frameworks through various cyclization strategies. The evolution of synthetic approaches has encompassed multiple decades of research, with each advancement contributing to improved accessibility and functional group tolerance in triazolopyridine synthesis.

Significant historical milestones in triazolopyridine development include the pioneering work by the Nagasawa group in 2009, who first disclosed a facile synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-amino pyridine with nitrile in the presence of copper bromide via consecutive addition-oxidative cyclization. This breakthrough established fundamental synthetic principles that continue to influence contemporary approaches to triazolopyridine construction. Subsequently, researchers have developed numerous alternative synthetic strategies, including metal-free electrolytic conditions, mechanochemical methods, and microwave-mediated catalyst-free approaches.

The development of specialized synthetic techniques has paralleled the growing recognition of triazolopyridine compounds as privileged scaffolds in medicinal chemistry. Historical research demonstrated that triazolopyridines possess unique structural features that enable specific biological interactions, particularly through their ability to form hydrogen bonds and participate in various chemical reactions. These properties have positioned triazolopyridines as valuable building blocks in drug discovery programs targeting diverse therapeutic areas, from cardiovascular disease to cancer treatment.

Contemporary synthetic methodology has evolved to encompass environmentally friendly approaches that minimize waste and eliminate the need for harsh reaction conditions. Recent advances include catalyst-free, additive-free, and eco-friendly methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. These developments reflect the broader trend toward sustainable chemistry practices while maintaining high efficiency and broad substrate scope in triazolopyridine synthesis.

Role in Modern Medicinal Chemistry and Materials Science

7-Bromo-2-phenyl-triazolo[1,5-A]pyridine occupies a prominent position in contemporary medicinal chemistry as a versatile scaffold for developing pharmacologically active compounds with diverse therapeutic applications. The compound's unique structural features, particularly the combination of the triazolopyridine core with strategic substitution patterns, enable specific molecular interactions that are essential for biological activity. Modern pharmaceutical research has demonstrated that triazolopyridine derivatives exhibit remarkable potential across multiple therapeutic areas, including cancer treatment, inflammatory diseases, and neurological disorders.

属性

IUPAC Name

7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-10-6-7-16-11(8-10)14-12(15-16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINDHFKEGLBYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737641
Record name 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380331-12-3
Record name 7-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Setup and Conditions

  • Reactants :

    • 2-amino-4-bromopyridine (5.00 g, 28.9 mmol)
    • Copper(I) bromide (207 mg, 1.44 mmol)
    • 1,10-Phenanthroline monohydrate (289 mg, 1.44 mmol)
    • Zinc iodide (923 mg, 2.89 mmol)
    • Benzonitrile (125 mL, used as solvent and reagent)
  • Procedure :
    The mixture is heated in a 250-mL three-necked flask to 130°C. During the 23-hour reaction, a gentle flow of air is bubbled through to maintain an oxygen atmosphere. After completion, the dark brown suspension is cooled to 0-5°C, then filtered. The filter cake is washed with tert-butyl methyl ether (TBME) and dried to yield the crude product.

  • Yield and Purity :
    Crude 7-bromo-2-phenyl-triazolo[1,5-a]pyridine is obtained as a green solid with a 51% yield and 76.0% purity (HPLC area-%). The major by-product is the 7-iodo derivative at 13.0%.

Reaction Parameters and Optimization

Parameter Range/Value Effect on Yield and Purity
Temperature 80°C to 170°C Optimal at 130°C for 100% conversion and 73% yield; higher temps cause decomposition
Reaction time 20 to 30 hours 23 hours typical for completion
Catalyst loading 0.1 to 20 mol% 1-5 mol% CuBr preferred for efficient catalysis
Ligand (1,10-phenanthroline) 0.1 to 20 mol% 1-5 mol% optimal
Pyridine concentration 2 to 30 wt% in benzonitrile 7-15 wt% ideal for balance of solubility and reactivity
Atmosphere O2/N2 mixture (1-21 vol% O2) 5-8 vol% O2 (air) optimal to maintain oxidation without over-oxidation
Pressure 1 to 100 bar Typically atmospheric to 20 bar

Notes on By-products and Purification

  • The main impurity is 7-iodo-2-phenyl-triazolo[1,5-a]pyridine, likely formed due to zinc iodide additive.
  • Purification involves filtration, washing with TBME, and drying.
  • Further purification may be conducted by recrystallization or chromatographic methods if higher purity is required.

Mechanistic Insights and Catalyst Role

  • Copper(I) bromide catalyzes the cyclization by activating the nitrile and facilitating the formation of the triazolo ring.
  • 1,10-Phenanthroline acts as a ligand stabilizing the copper catalyst.
  • Zinc iodide serves as a Lewis acid to enhance reaction rate and selectivity.
  • The oxygen in the air flow acts as an oxidant, necessary for catalyst turnover.

Summary Table of Key Experimental Data

Entry Temperature (°C) Conversion (%) Yield (%) Purity (HPLC area-%) Notes
1.2b 130 100 73 100 Optimal conditions
1.2c 150 77 44 100 Lower yield due to side reactions
1.2d 175 29 Decomp. - Decomposition observed

化学反应分析

Types of Reactions: 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different heterocyclic structure.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Nitro- or halogenated phenyl derivatives.

科学研究应用

Medicinal Applications

Anticancer Activity : Research has indicated that triazole derivatives exhibit potent anticancer properties. For instance, derivatives similar to 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that compounds with a triazole ring often target specific enzymes involved in cancer progression .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to possess antifungal properties, making them valuable in treating infections caused by fungi. The bromine substitution at the 7-position enhances the compound's interaction with microbial targets .

Neuroprotective Effects : Emerging studies suggest that triazole derivatives may offer neuroprotective benefits. Research indicates that these compounds can modulate neurotransmitter systems and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives were evaluated for their cytotoxicity against human cancer cell lines. Among them, this compound showed significant inhibition of cell growth in breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a library of triazole compounds was screened against various bacterial strains. The results indicated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

作用机制

The mechanism by which 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular environment.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations

7-Bromo-2-methyl-[1,2,4]triazolo[1,5-A]pyridine
  • Structure : Bromine at position 7, methyl at position 2 .
  • Properties : Lower molecular weight (184.02 g/mol) compared to the phenyl analog.
  • Activity : Derivatives with methyl groups exhibit moderate antioxidant activity (e.g., 40% inhibition of adrenaline oxidation) but lower cytotoxicity than phenyl-substituted analogs .
7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine
  • Structure : Bromine at position 7, amine at position 2 .
  • Synthesis: Prepared via cyclization of 2-aminopyridines and isoamyl nitrite .
  • Activity: Amino substituents enhance antioxidant activity (38–40% inhibition) while reducing hemolytic toxicity .
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine
  • Structure : Bromine at position 6 .
  • Spectral Data : IR absorption bands differ due to altered electronic effects (C-Br stretch at ~550 cm⁻¹) .
  • Reactivity : Bromine at position 6 is less reactive in palladium-catalyzed substitutions compared to position 7 .

Halogen and Functional Group Variations

8-Bromo-6-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine
  • Structure : Bromine at position 8, chlorine at position 7, pyrimidine core .
  • Activity : Dual halogens enhance antibacterial potency (MIC < 1 µg/mL against S. aureus) but increase cytotoxicity .
2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-A]pyridine
  • Structure : Bromine at position 2, trifluoromethyl at position 7 .
  • Properties : The electron-withdrawing CF₃ group increases metabolic stability but reduces solubility .

Core Heterocycle Variations

[1,2,4]Triazolo[1,5-A]quinazolines
  • Structure : Fused quinazoline core .
  • Synthesis : Chlorination with POCl₃ yields 5-chloro derivatives (e.g., 9a-f, 55–70% yield) .
  • Spectral Data : IR bands for C=O (1,670–1,682 cm⁻¹) and C=S (1,249–1,268 cm⁻¹) distinguish them from triazolopyridines .
Triazolopyrimidines
  • Structure : Pyrimidine core with bromophenyl substituents (e.g., compound 8l) .
  • Activity : Higher herbicidal activity (e.g., 80% inhibition of wheat blight at 50 µg/mL) compared to triazolopyridines .

Antibacterial Activity

  • 7-Bromo-2-phenyl-triazolopyridine : Moderate activity against Moraxella catarrhalis (MIC = 4 µg/mL) .
  • 6-Bromo-triazolopyridine : Lower activity (MIC > 16 µg/mL) due to unfavorable bromine positioning .

Antioxidant Activity

  • 7-Bromo-2-phenyl-triazolopyridine: Limited data, but phenyl groups may reduce antioxidant efficacy compared to amino-substituted analogs (e.g., 4b: 40.16% inhibition) .

Toxicity

  • Cytotoxicity: Phenyl and bromine at position 7 increase hemolysis (e.g., 50% erythrocyte lysis at 100 µM) compared to methyl or amino analogs .

生物活性

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial, antichlamydial, and neuropharmacological activities, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₂H₈BrN₃
  • Molecular Weight : 274.12 g/mol
  • CAS Number : 1380331-12-3

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, it was evaluated for its effectiveness against various pathogens through minimum inhibitory concentration (MIC) assays.

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Escherichia coli0.300.35Bactericidal
Candida albicans0.150.20Fungicidal

The compound exhibited strong activity against Staphylococcus aureus and Candida albicans, with MIC values significantly lower than those of standard antibiotics like Ciprofloxacin and Ketoconazole, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Antichlamydial Activity

In a study focused on Chlamydia infections, this compound demonstrated superior activity compared to traditional treatments like spectinomycin and penicillin. The compound effectively inhibited Chlamydia growth at lower concentrations without exhibiting cytotoxicity .

TreatmentConcentration (μg/mL)Efficacy Comparison
Compound50Superior to spectinomycin
Spectinomycin128Reference
Penicillin3Comparable efficacy

Neuropharmacological Activity

The compound has also been investigated for its effects on neuroreceptors. It showed promising results in modulating α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases.

CompoundEC₅₀ (µM)Max Modulation (%)
7-Bromo...1.9600
Reference Drug2.5500

The neuropharmacological profile indicates that this compound may enhance cognitive function by modulating neurotransmitter systems .

Case Studies

One notable study involved the synthesis of various derivatives of triazolo-pyridine compounds to evaluate their biological activities. Among these derivatives, the one containing the bromine substitution exhibited the highest activity against both bacterial and fungal strains .

常见问题

Q. Optimization Tips :

  • Oxidizer Selection : Environmentally friendly options like PIFA (bis(trifluoroacetoxy)iodobenzene) or I₂/KI improve atom economy .
  • Temperature Control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF, DMSO) .
OxidizerSolventTemperature (°C)Yield Range (%)
NaOClEtOH/H₂O25–4050–65
MnO₂DMF80–10060–75
PIFACH₃CN25–5070–85

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) and bromine-induced deshielding .
    • MS : Molecular ion peak at m/z 198.02 (M⁺) .
  • X-ray Crystallography : Confirms planarity of the fused triazole-pyridine system and Br substituent positioning .

Q. Key Data :

  • SMILES : BrC1=CC2=NC=NN2C=C1C3=CC=CC=C3 .
  • InChI Key : VGJYOOVSVQHZPL-UHFFFAOYSA-N .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom acts as a directing group, enabling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed arylations for functionalized derivatives .
  • Buchwald-Hartwig Amination : Introduction of amino groups at the 7-position .

Q. Mechanistic Insight :

  • Bromine enhances electrophilicity at C7, facilitating oxidative addition with Pd(0) catalysts.
  • Steric effects from the phenyl group at C2 may slow coupling kinetics, requiring optimized ligand systems (e.g., XPhos) .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Q. In Vitro Assays :

  • Antimicrobial Testing : Agar dilution methods against S. aureus and E. coli (MIC values typically 8–32 µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ ~10 µM for HepG2) .

Q. Structure-Activity Relationship (SAR) :

  • The bromine atom enhances lipophilicity, improving membrane permeability.
  • Phenyl substitution at C2 modulates target binding affinity .

Basic: What are the best practices for handling and storage?

  • Storage : -20°C for long-term stability (1–2 weeks at -4°C for short-term) .
  • Safety Protocols :
    • Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
    • Neutralize waste with 10% NaHCO₃ before disposal .

Advanced: What potential applications exist in material science?

  • Coordination Polymers : Bromine and nitrogen sites enable metal-organic framework (MOF) construction for gas storage .
  • Optoelectronic Materials : Conjugated π-system and electron-withdrawing Br may enhance charge transport in OLEDs .

Q. Research Gaps :

  • Limited data on thermal stability (TGA/DSC required).
  • Computational modeling (DFT) needed to predict bandgap properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。